molecular formula C6H14O12PV B10759805 alpha-D-Glucose-1-phosphate-6-vanadate

alpha-D-Glucose-1-phosphate-6-vanadate

Cat. No.: B10759805
M. Wt: 360.08 g/mol
InChI Key: KQQCGOVBZZBDFJ-DPXSRCRQSA-M
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Description

Alpha-D-Glucose-1-phosphate-6-vanadate is a complex organic compound that belongs to the class of monosaccharide phosphates. This compound is characterized by the presence of a vanadate group attached to the glucose molecule, which significantly alters its chemical properties and potential applications. It is primarily studied for its role in biochemical processes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-D-Glucose-1-phosphate-6-vanadate typically involves the reaction of alpha-D-glucose-1-phosphate with vanadate ions under controlled conditions. The process can be summarized as follows:

    Starting Materials: Alpha-D-glucose-1-phosphate and vanadate ions.

    Reaction Conditions: The reaction is usually carried out in an aqueous medium at a pH that favors the formation of the vanadate complex. The temperature is maintained at a moderate level to ensure the stability of the reactants and products.

    Purification: The product is purified using techniques such as crystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Alpha-D-Glucose-1-phosphate-6-vanadate undergoes various chemical reactions, including:

    Oxidation: The vanadate group can participate in oxidation reactions, altering the oxidation state of vanadium.

    Reduction: Under certain conditions, the vanadate group can be reduced, affecting the overall structure and reactivity of the compound.

    Substitution: The phosphate and vanadate groups can be substituted with other functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, hydrazine.

    Substitution Reagents: Various nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield vanadium(V) complexes, while reduction could produce vanadium(III) or vanadium(IV) species.

Scientific Research Applications

Alpha-D-Glucose-1-phosphate-6-vanadate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-D-Glucose-1-phosphate-6-vanadate involves its interaction with specific enzymes and proteins. It acts as an inhibitor or activator of enzymes such as phosphoglucomutase, which plays a crucial role in glucose metabolism . The vanadate group can mimic phosphate groups, allowing it to bind to enzyme active sites and alter their activity.

Comparison with Similar Compounds

Similar Compounds

    Alpha-D-Glucose-1-phosphate: Lacks the vanadate group, making it less reactive in certain biochemical contexts.

    Alpha-D-Glucose-6-phosphate: Another glucose phosphate derivative with different enzymatic roles.

    Vanadate Complexes: Various vanadate compounds with different organic ligands.

Uniqueness

Alpha-D-Glucose-1-phosphate-6-vanadate is unique due to its dual functionality, combining the properties of glucose phosphates and vanadate complexes. This dual nature allows it to participate in a broader range of biochemical reactions and makes it a valuable tool in both research and industrial applications.

Properties

Molecular Formula

C6H14O12PV

Molecular Weight

360.08 g/mol

IUPAC Name

hydroxy(dioxo)vanadium;[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate

InChI

InChI=1S/C6H13O9P.H2O.2O.V/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;;;/h2-10H,1H2,(H2,11,12,13);1H2;;;/q;;;;+1/p-1/t2-,3-,4+,5-,6+;;;;/m0..../s1

InChI Key

KQQCGOVBZZBDFJ-DPXSRCRQSA-M

Isomeric SMILES

C([C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)OP(=O)(O)O)O)O)O)O.O[V](=O)=O

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O.O[V](=O)=O

Origin of Product

United States

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